

In Vitro Profile of PNU-142300: An Examination of a Metabolically Inactive Compound

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Compound of Interest

Compound Name: PNU 142300

Cat. No.: B610150

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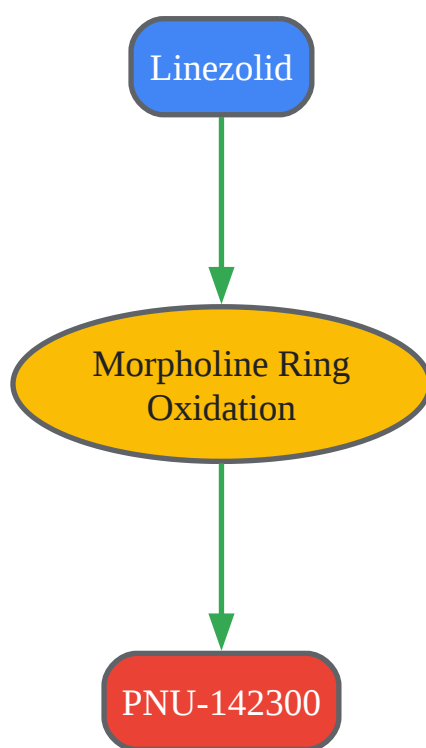
A comprehensive review of the existing scientific literature reveals that PNU-142300, a primary metabolite of the oxazolidinone antibiotic Linezolid, is consistently characterized as biologically inactive. Consequently, there is a notable absence of in vitro studies investigating its direct pharmacological effects, mechanism of action, or influence on cellular signaling pathways. The research landscape surrounding PNU-142300 is primarily focused on its formation from Linezolid, its pharmacokinetic profile, and its clinical implications, particularly in the context of Linezolid-associated toxicity.

This technical guide addresses the available in vitro information related to PNU-142300, focusing on its metabolic origin. Due to the lack of studies on its intrinsic biological activity, this document will deviate from a traditional compound-centric guide to instead provide an overview of the in vitro aspects of its formation.

Metabolic Pathway of Linezolid to PNU-142300

PNU-142300 is one of the two major metabolites of Linezolid, formed through the oxidative metabolism of Linezolid's morpholine ring.^[1] While the precise enzymatic details of this transformation are not extensively elucidated in the available literature, it is understood to be a significant route of Linezolid clearance in humans.^[1]

The metabolic conversion of Linezolid can be depicted as a straightforward oxidative process.



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Metabolic conversion of Linezolid to PNU-142300.

In Vitro Analysis of PNU-142300

The primary context for in vitro studies involving PNU-142300 is in the development and validation of analytical methods for its quantification in biological matrices, such as human plasma and serum.^{[2][3]} These studies are crucial for therapeutic drug monitoring (TDM) of Linezolid and for investigating the correlation between metabolite levels and adverse effects.

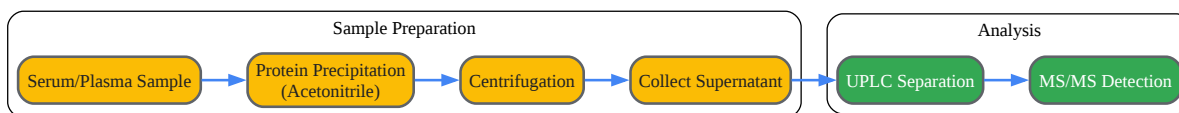
Experimental Protocols: Quantification of PNU-142300

A common methodology for the simultaneous determination of Linezolid and PNU-142300 is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).^{[2][3]}

A representative experimental workflow for such an assay is as follows:

- Sample Preparation:
 - Human serum or plasma samples are thawed.

- Proteins are precipitated by the addition of acetonitrile.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analytes of interest, is collected.
- Chromatographic Separation:
 - The extracted sample is injected into a UPLC system.
 - Separation is achieved on a reverse-phase column (e.g., C18).
 - A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used.
- Mass Spectrometric Detection:
 - The eluent from the UPLC column is introduced into a tandem mass spectrometer.
 - Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
 - Specific precursor-to-product ion transitions for PNU-142300 are monitored for quantification.



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